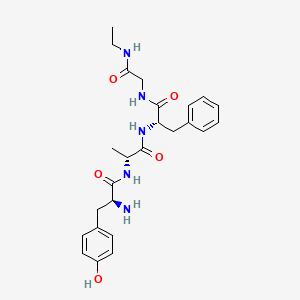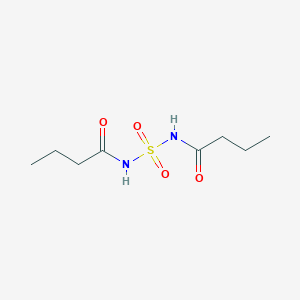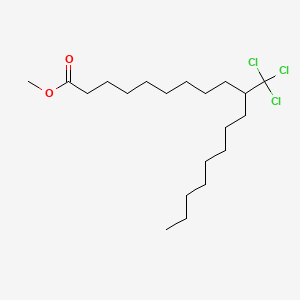
Methyl 10-(trichloromethyl)octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 10-(trichloromethyl)octadecanoate is a chemical compound with the molecular formula C20H37Cl3O2 It is an ester derivative of octadecanoic acid, featuring a trichloromethyl group at the 10th carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10-(trichloromethyl)octadecanoate typically involves the esterification of 10-(trichloromethyl)octadecanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and crystallization are employed to achieve efficient production.
化学反応の分析
Types of Reactions
Methyl 10-(trichloromethyl)octadecanoate undergoes various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 10-(trichloromethyl)octadecanoic acid.
Reduction: Formation of 10-(trichloromethyl)octadecanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 10-(trichloromethyl)octadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 10-(trichloromethyl)octadecanoate involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways and cellular processes.
類似化合物との比較
Similar Compounds
Methyl 10-oxooctadecanoate: Similar in structure but lacks the trichloromethyl group.
Methyl stearate: An ester of stearic acid without any additional functional groups.
Methyl 10-chlorooctadecanoate: Contains a single chlorine atom instead of three.
Uniqueness
Methyl 10-(trichloromethyl)octadecanoate is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
82040-45-7 |
|---|---|
分子式 |
C20H37Cl3O2 |
分子量 |
415.9 g/mol |
IUPAC名 |
methyl 10-(trichloromethyl)octadecanoate |
InChI |
InChI=1S/C20H37Cl3O2/c1-3-4-5-6-9-12-15-18(20(21,22)23)16-13-10-7-8-11-14-17-19(24)25-2/h18H,3-17H2,1-2H3 |
InChIキー |
RJCQTVJOSDNCNJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCCC(=O)OC)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


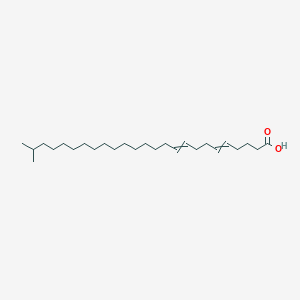
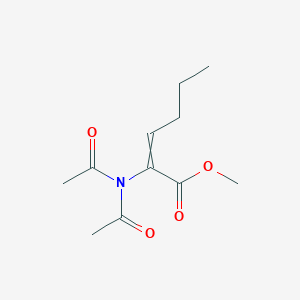
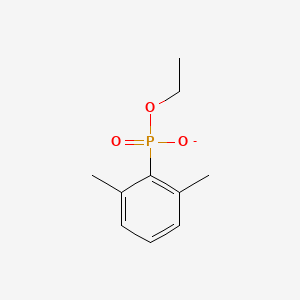
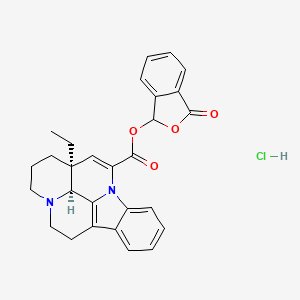

![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)



![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
![4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)](/img/structure/B14416795.png)
